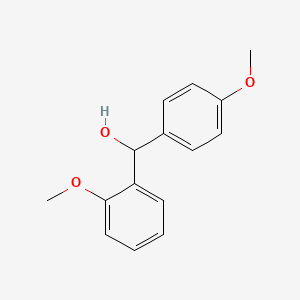

(2-Methoxyphenyl)(4-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC13300690

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O3 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | (2-methoxyphenyl)-(4-methoxyphenyl)methanol |

| Standard InChI | InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3 |

| Standard InChI Key | PZTCHFCMZOXVNP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a central methanol group () bridging two aromatic rings: a 2-methoxyphenyl group and a 4-methoxyphenyl group. The methoxy substituents () at the ortho and para positions introduce steric and electronic effects that influence reactivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.28 g/mol |

| Calculated LogP | ~2.9 (estimated via analogy) |

| Hydrogen Bond Donors/Acceptors | 1 donor, 3 acceptors |

The absence of reported melting/boiling points or spectral data (e.g., IR, NMR) in literature underscores the need for experimental characterization.

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no direct synthesis of (2-Methoxyphenyl)(4-methoxyphenyl)methanol is documented, analogous diarylmethanols are typically synthesized via:

Grignard Reaction:

Aryl Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) reacting with 4-methoxybenzaldehyde would yield the target compound after acidic workup. This method aligns with protocols for related structures like (2-methoxyphenyl)(phenyl)methanol.

Friedel-Crafts Alkylation:

Electrophilic substitution using methoxy-substituted benzaldehydes and arenes in the presence of Lewis acids (e.g., AlCl₃) could form the diarylmethanol backbone .

Key Reactions

The compound’s reactivity is governed by its methanol and methoxy groups:

-

Oxidation: Likely oxidizes to (2-methoxyphenyl)(4-methoxyphenyl)ketone using agents like PCC or KMnO₄.

-

Reduction: Catalytic hydrogenation may reduce the methanol to a methylene group, forming (2-methoxyphenyl)(4-methoxyphenyl)methane.

-

Ether Cleavage: Treatment with HBr or HI could demethylate methoxy groups to hydroxyls, yielding a diphenol derivative.

Industrial and Research Applications

Pharmaceutical Intermediate

As a bifunctional alcohol, the compound serves as a precursor for:

-

Ether Derivatives: Alkylation to produce prodrugs with enhanced bioavailability.

-

Chiral Ligands: Use in asymmetric catalysis due to its stereogenic center.

Materials Science

Methoxy groups confer UV stability, making the compound a candidate for:

-

Polymer Additives: Stabilizing agents against photodegradation.

-

Liquid Crystals: Mesogenic properties from planar aromatic systems.

Challenges and Future Directions

-

Synthetic Optimization: Developing high-yield, enantioselective routes remains critical.

-

Biological Profiling: Systematic studies on pharmacokinetics, toxicity, and target engagement are absent.

-

Computational Modeling: QSAR studies could predict bioactivity and guide structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume